2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one
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Overview
Description
2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one is a chemical compound with the molecular formula C12H10Cl2N2O2 and a molecular weight of 285.12 g/mol . This compound is characterized by the presence of a benzyloxy group attached to a pyridazinone ring, which is further substituted with two chlorine atoms. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one involves several steps. One common method includes the reaction of 4,5-dichloropyridazin-3(2H)-one with benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohols.
Scientific Research Applications
2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the pyridazinone ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one can be compared with other similar compounds such as:
2-[(Benzyloxy)methyl]-4-chloropyridazin-3(2H)-one: This compound has only one chlorine atom, which may result in different reactivity and biological activity.
2-[(Benzyloxy)methyl]-4,5-dimethylpyridazin-3(2H)-one: The presence of methyl groups instead of chlorine atoms can significantly alter the compound’s chemical properties and applications.
Properties
CAS No. |
92574-75-9 |
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Molecular Formula |
C12H10Cl2N2O2 |
Molecular Weight |
285.12 g/mol |
IUPAC Name |
4,5-dichloro-2-(phenylmethoxymethyl)pyridazin-3-one |
InChI |
InChI=1S/C12H10Cl2N2O2/c13-10-6-15-16(12(17)11(10)14)8-18-7-9-4-2-1-3-5-9/h1-6H,7-8H2 |
InChI Key |
HMPOUYCZGZBFOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCN2C(=O)C(=C(C=N2)Cl)Cl |
Origin of Product |
United States |
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